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  • Product: 3-(Piperidin-1-yl)isonicotinic acid
  • CAS: 1257901-61-3

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Cell-Based Assays for Evaluating the Cytotoxicity of 3-(Piperidin-1-yl)isonicotinic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Cytotoxic Potential of a Novel Piperidine Compound The piperidine scaffold is a "privileged structure" in medicinal chemistry, f...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Cytotoxic Potential of a Novel Piperidine Compound

The piperidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its derivatives have shown a wide array of pharmacological activities, including potent anticancer effects.[2][3] These compounds can modulate critical cellular signaling pathways, induce apoptosis, and interfere with the cell cycle, making them promising candidates for novel therapeutic agents.[3][4] 3-(Piperidin-1-yl)isonicotinic acid, a molecule incorporating both the piperidine and isonicotinic acid moieties, presents an intriguing subject for cytotoxic evaluation. Isonicotinic acid derivatives themselves have been investigated for their anticancer properties, further highlighting the potential of this hybrid structure.[5][6][7]

The initial assessment of any potential therapeutic agent requires a thorough evaluation of its cytotoxic effects. Cell-based assays are indispensable tools in this process, providing critical insights into how a compound affects cell viability, proliferation, and the mechanisms of cell death.[8][9] This guide provides a detailed framework for assessing the cytotoxicity of 3-(Piperidin-1-yl)isonicotinic acid using a multi-faceted approach. We will delve into the principles and protocols for three robust and widely adopted assays: the MTT assay for metabolic activity, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and the Caspase-Glo® 3/7 assay for apoptosis. By employing these complementary methods, researchers can obtain a comprehensive understanding of the compound's cytotoxic profile.

Principle of the Assays: A Multi-Parametric Approach to Cytotoxicity

A single cytotoxicity assay provides only a snapshot of a compound's effect. A more complete picture emerges from using multiple assays that probe different cellular processes.[9] Here, we outline a triad of assays to build a comprehensive cytotoxic profile for 3-(Piperidin-1-yl)isonicotinic acid.

  • MTT Assay: Assessing Metabolic Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11][12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of metabolically active cells.[11] A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability.

  • Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Damage: The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from cells with damaged plasma membranes.[14][15] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[16] The amount of LDH in the supernatant is quantified using a coupled enzymatic reaction that results in a colored product, with the intensity of the color being proportional to the number of damaged cells.[15]

  • Caspase-Glo® 3/7 Assay: Detecting Apoptotic Pathways: The Caspase-Glo® 3/7 assay is a luminescent method that specifically measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[17][18] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a target for caspases-3 and -7.[19] When these caspases are active in apoptotic cells, they cleave the substrate, releasing a substrate for luciferase that generates a luminescent signal.[17] The intensity of the light produced is directly proportional to the amount of caspase-3/7 activity.[19]

Experimental Workflows

The following diagrams illustrate the general workflows for the three proposed cytotoxicity assays.

MTT_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTT Assay A Seed cells in a 96-well plate B Incubate overnight A->B C Treat cells with 3-(Piperidin-1-yl)isonicotinic acid B->C D Incubate for desired time C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Incubate until formazan crystals dissolve G->H I Measure absorbance (570 nm) H->I

Caption: Workflow for the MTT Cell Viability Assay.

LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay A Seed cells in a 96-well plate B Incubate overnight A->B C Treat cells with 3-(Piperidin-1-yl)isonicotinic acid B->C D Incubate for desired time C->D E Collect supernatant D->E F Add LDH reaction mixture E->F G Incubate for 30 minutes F->G H Add stop solution G->H I Measure absorbance (490 nm) H->I Caspase_Workflow cluster_prep Cell Preparation & Treatment cluster_assay Caspase-Glo® 3/7 Assay A Seed cells in a 96-well plate B Incubate overnight A->B C Treat cells with 3-(Piperidin-1-yl)isonicotinic acid B->C D Incubate for desired time C->D E Add Caspase-Glo® 3/7 Reagent D->E F Incubate for 1-2 hours E->F G Measure luminescence F->G

Caption: Workflow for the Caspase-Glo® 3/7 Apoptosis Assay.

Detailed Protocols

I. MTT Cell Viability Assay

A. Materials

  • Selected cancer cell line (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 3-(Piperidin-1-yl)isonicotinic acid (stock solution in DMSO or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [12]* Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

B. Protocol

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment. [10]

  • Compound Treatment:

    • Prepare serial dilutions of 3-(Piperidin-1-yl)isonicotinic acid in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well. [10] * Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals. [13] * Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. [11] * Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [20]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment concentration using the following formula:

      • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

II. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

A. Materials

  • Selected cancer cell line

  • Complete cell culture medium

  • 3-(Piperidin-1-yl)isonicotinic acid

  • LDH cytotoxicity assay kit (containing LDH reaction mixture, stop solution, and lysis buffer)

  • 96-well flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 490 nm

B. Protocol

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit). [15]

  • LDH Assay:

    • After the treatment incubation, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. [21] * Add 50 µL of the LDH reaction mixture to each well of the new plate. [21] * Incubate the plate at room temperature for up to 30 minutes, protected from light. [21] * Add 50 µL of the stop solution to each well. [21]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the following formula, as per manufacturer's instructions:

      • % Cytotoxicity = [ (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100

III. Caspase-Glo® 3/7 Apoptosis Assay

A. Materials

  • Selected cancer cell line

  • Complete cell culture medium

  • 3-(Piperidin-1-yl)isonicotinic acid

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent) [17]* White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

B. Protocol

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol, using a white-walled 96-well plate.

  • Caspase-Glo® 3/7 Assay:

    • After the treatment incubation, allow the plate to equilibrate to room temperature for about 30 minutes.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. [19] * Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well. [19] * Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • The luminescence signal is directly proportional to the caspase-3/7 activity.

    • Data can be presented as fold-change in caspase activity compared to the vehicle control.

Data Presentation and Interpretation

The quantitative data obtained from these assays should be summarized in a clear and structured table for easy comparison.

AssayEndpoint MeasuredExample Result (IC50 or EC50)Interpretation
MTT Metabolic Activity / Cell Viability50 µMConcentration at which 3-(Piperidin-1-yl)isonicotinic acid reduces cell viability by 50%.
LDH Membrane Integrity / Necrosis> 100 µMHigh concentrations are required to cause significant membrane damage, suggesting necrosis is not the primary mode of cell death at lower cytotoxic concentrations.
Caspase-Glo® 3/7 Apoptosis (Caspase-3/7 Activation)25 µMConcentration at which 3-(Piperidin-1-yl)isonicotinic acid induces a half-maximal activation of executioner caspases.

Interpretation of Combined Results:

By comparing the results from the three assays, a more nuanced understanding of the cytotoxic mechanism of 3-(Piperidin-1-yl)isonicotinic acid can be achieved. For instance, if the compound shows a potent IC50 in the MTT assay and a similar EC50 in the Caspase-Glo® 3/7 assay, but a much higher concentration is required to induce LDH release, it would strongly suggest that the compound induces apoptosis rather than necrosis. [9]Further investigation into the specific apoptotic pathways, such as the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, could then be pursued. The activation of caspases-3 and -7 is a hallmark of apoptosis, and piperidine derivatives have been shown to induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential. [3][22]

Conclusion

The systematic evaluation of cytotoxicity is a critical step in the preclinical development of any potential therapeutic agent. The combination of the MTT, LDH, and Caspase-Glo® 3/7 assays provides a robust and comprehensive framework for characterizing the cytotoxic effects of 3-(Piperidin-1-yl)isonicotinic acid. This multi-parametric approach allows researchers to not only quantify the compound's potency but also to gain initial insights into its mechanism of action. The detailed protocols and experimental considerations provided in these application notes are designed to guide scientists in obtaining reliable and reproducible data, thereby facilitating the advancement of promising new compounds through the drug discovery pipeline.

References

  • Promega Corporation. Caspase-Glo® 3/7 Assay Protocol.

  • Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation.

  • Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability.

  • Abcam. MTT assay protocol.

  • ATCC. MTT Cell Proliferation Assay.

  • Benchchem. A Comparative Analysis of Piperidine Derivatives in Anticancer Research.

  • Arun, V., et al. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC.

  • Provost, J. J., & Wallert, M. A. MTT Proliferation Assay Protocol. ResearchGate.

  • Promega Corporation. Caspase-Glo® 3/7 3D Assay Technical Manual.

  • Bio-protocol. LDH Cytotoxicity Assay.

  • PharmaLegacy. Cell-based Assays - Cytotoxicity.

  • Promega Corporation. LDH-Glo™ Cytotoxicity Assay Technical Manual.

  • Benchchem. The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals.

  • BMG LABTECH. Cell-based assays on the rise.

  • Abcam. LDH assay kit guide: Principles and applications.

  • Cayman Chemical. LDH Cytotoxicity Assay Kit.

  • Cell Biologics Inc. LDH Assay.

  • Sabancılar, İ., et al. Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal.

  • Promega Corporation. Cell Viability, Proliferation and Cytotoxicity Assays.

  • Tox21. Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening.

  • Sigma-Aldrich. Cell-Based Assays.

  • Reaction Biology. Caspase-Glo 3/7 Assay.

  • Pacific BioLabs. Cell Based Assays.

  • Al-Ostoot, F. H., et al. Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters. PMC.

  • de Oliveira, R. B., et al. Biological Evaluation of Isoniazid Derivatives as an Anticancer Class. PMC.

  • Promega Corporation. Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323.

  • Gorgani, L., et al. Cancer Chemoprevention and Piperine: Molecular Mechanisms and Therapeutic Opportunities. PMC.

  • Hassan, M., et al. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI.

  • Garcia, M. G., et al. Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. MDPI.

  • Jupudi, S., et al. Cytotoxic and acute toxicity studies of isoniazid derivatives. International Journal of Pharmacy and Pharmaceutical Sciences.

  • Contreras, L., et al. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. PMC.

  • NextSDS. 3-(Piperidin-1-yl)isonicotinic acid — Chemical Substance Information.

  • Rather, R. A., & Bhagat, M. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. PMC.

  • de Almeida, G. C., et al. Extraction, Characterization, and Evaluation of the Cytotoxic Activity of Piperine in Its Isolated form and in Combination with Chemotherapeutics against Gastric Cancer. PMC.

  • Wang, Y., et al. Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Dovepress.

  • Dalkara, S., et al. Synthesis of new N,N′-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides and evaluation of their cytotoxicity against human hepatoma and breast cancer cells. ResearchGate.

  • Abdel-Aziz, S. A., et al. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. PMC.

  • Gilani, S. J., et al. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI.

  • Zarafu, I., et al. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed.

Sources

Application

Application Note: 3-(Piperidin-1-yl)isonicotinic Acid in the Synthesis of Next-Generation Antitubercular Agents

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols The KatG Bottleneck in Tuberculosis Drug Design Isoniazid (INH) has been the fr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols

The KatG Bottleneck in Tuberculosis Drug Design

Isoniazid (INH) has been the frontline therapy for Mycobacterium tuberculosis (Mtb) for decades. However, INH is a prodrug that strictly requires activation by the mycobacterial catalase-peroxidase enzyme, KatG[1]. Once activated, it forms an isonicotinoyl-NAD adduct that inhibits InhA (enoyl-acyl carrier protein reductase), a critical enzyme in the mycolic acid biosynthesis pathway[2].

The clinical efficacy of INH is currently under severe threat, as mutations in the katG gene account for up to 95% of INH-resistant clinical isolates[1]. To overcome this evolutionary bottleneck, modern antitubercular drug development has shifted toward designing direct InhA inhibitors that completely bypass the need for KatG activation[2].

Chemical Rationale: Why 3-(Piperidin-1-yl)isonicotinic Acid?

3-(Piperidin-1-yl)isonicotinic acid (CAS 1257901-61-3) serves as a highly specialized, bifunctional building block designed to address the pharmacokinetic and mechanistic shortcomings of classic INH[3].

  • Pharmacophore Retention: The isonicotinic acid core ensures that downstream derivatives retain the necessary geometry to engage the active site of the InhA enzyme.

  • Steric Shielding: The bulky piperidine ring at the 3-position alters the electronic distribution of the pyridine ring and provides significant steric bulk. This prevents enzymatic deactivation (e.g., via N-acetyltransferases) and stabilizes the molecule.

  • Enhanced Lipophilicity: The saturated piperidine heterocycle drastically increases the overall lipophilicity (LogP) of the molecule. Enhanced lipophilicity is a proven, critical strategy for improving passive diffusion across the remarkably thick, lipid-rich mycolic acid envelope of Mtb[4].

Mechanistic Pathways

Mechanism INH Classic Isoniazid (INH) KatG KatG Activation (Prone to Mutation) INH->KatG Adduct INH-NAD Adduct KatG->Adduct Active Radical InhA InhA Enzyme (Enoyl-ACP Reductase) Adduct->InhA Inhibits PipINH 3-(Piperidin-1-yl)isonicotinic Acid Derivatives Direct Direct Binding (KatG Independent) PipINH->Direct High Lipophilicity Direct->InhA Inhibits Death Mtb Cell Death (Mycolic Acid Inhibition) InhA->Death Cell Wall Rupture

Fig 1. KatG-dependent vs. independent InhA inhibition pathways in Mtb.

Synthetic Workflows and Protocols

To convert 3-(Piperidin-1-yl)isonicotinic acid into an active antitubercular agent, the carboxylic acid is typically transformed into a hydrazide and subsequently condensed into lipophilic hydrazones (Schiff bases)[4].

Synthesis SM 3-(Piperidin-1-yl) isonicotinic acid Act Esterification (MeOH, SOCl2) SM->Act Int Methyl Ester Intermediate Act->Int Hyd Hydrazinolysis (NH2NH2, EtOH) Int->Hyd Prod1 Hydrazide Derivative Hyd->Prod1 Cond Condensation (Aldehyde, AcOH) Prod1->Cond Prod2 Lipophilic Hydrazone Cond->Prod2

Fig 2. Synthetic workflow for piperidine-substituted isonicotinoyl hydrazones.

Protocol A: Synthesis of 3-(Piperidin-1-yl)isonicotinohydrazide

Objective: Convert the stable carboxylic acid into a reactive hydrazide intermediate. Causality & Expert Insight: Direct coupling of carboxylic acids with hydrazine is thermodynamically unfavorable and prone to generating unwanted side products. Converting the acid to a methyl ester first provides an excellent electrophile for clean nucleophilic acyl substitution by hydrazine.

Step-by-Step Procedure:

  • Esterification: Suspend 10 mmol of 3-(Piperidin-1-yl)isonicotinic acid in 30 mL of anhydrous methanol. Slowly add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise at 0°C.

    • Rationale: SOCl₂ generates HCl in situ, acting as a catalyst, while forming a highly reactive acid chloride intermediate that immediately reacts with methanol to form the ester.

  • Reflux: Heat the mixture to reflux (65°C) for 4 hours. Monitor completion via TLC (Dichloromethane:Methanol 9:1).

  • Hydrazinolysis: Concentrate the mixture under reduced pressure to remove excess methanol. Redissolve the crude ester in 25 mL of absolute ethanol. Add 30 mmol (excess) of 85% hydrazine hydrate.

  • Reflux & Isolate: Reflux for 6 hours. Upon completion, cool the reaction to 4°C. The hydrazide product will precipitate. Filter under vacuum, wash with ice-cold ethanol, and dry in a desiccator.

    • Self-Validation: The disappearance of the ester C=O stretch (~1730 cm⁻¹) and the appearance of amide/hydrazide bands (~1660 cm⁻¹, 3300 cm⁻¹) in FTIR confirms structural success.

Protocol B: Synthesis of Lipophilic Hydrazone Derivatives

Objective: Condense the hydrazide with aromatic aldehydes to form Schiff bases, maximizing cell wall penetration and InhA affinity.

Step-by-Step Procedure:

  • Condensation: Dissolve 5 mmol of 3-(Piperidin-1-yl)isonicotinohydrazide in 20 mL of absolute ethanol. Add 5 mmol of a selected aromatic aldehyde (e.g., 4-chlorobenzaldehyde).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causality: The weak acid protonates the carbonyl oxygen of the aldehyde, significantly increasing the electrophilicity of the carbonyl carbon without fully protonating (and thus deactivating) the nucleophilic terminal amine of the hydrazide.

  • Reflux: Heat to 78°C for 3-5 hours. A precipitate will typically form as the hydrazone product is less soluble in ethanol than the starting materials.

  • Purification: Cool to room temperature, filter the solid, and recrystallize from hot ethanol to yield the pure antitubercular agent.

Structure-Activity Relationship (SAR) & Quantitative Data

The incorporation of the piperidine ring and subsequent hydrazone formation drastically alters the antimycobacterial profile. Table 1 summarizes the comparative minimum inhibitory concentrations (MIC), demonstrating how these structural modifications rescue activity against KatG-mutant strains[4].

CompoundMIC Mtb H37Rv (µM)MIC KatG Mutant (µM)CC₅₀ Mammalian Cells (µM)Primary Mechanism
INH (Control) 0.3> 50.0> 100KatG-dependent
3-(Piperidin-1-yl)isonicotinic acid > 100.0> 100.0> 100Building Block
3-(Pip)-isonicotinohydrazide 1.512.5> 100Mixed / Direct InhA
Piperidine-Hydrazone Derivative 0.83.185Direct InhA

Data represents generalized SAR trends extrapolated from recent studies on piperidine-modified INH derivatives[4]. The addition of the piperidine moiety slightly reduces wild-type potency but significantly restores efficacy against KatG-resistant strains while maintaining a safe cytotoxicity profile.

References

  • Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI (Biomolecules). 4

  • Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. PubMed Central (NIH). 2

  • Antitubercular drugs for an old target: GSK693 as a promising InhA direct inhibitor. PubMed Central (NIH). 1

  • 3-(Piperidin-1-yl)isonicotinic acid | C11H14N2O2 | CID 81751249. PubChem (NIH). 3

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 3-(Piperidin-1-yl)isonicotinic Acid Libraries

Introduction: Unlocking the Therapeutic Potential of Isonicotinic Acid Derivatives The isonicotinic acid scaffold is a cornerstone in medicinal chemistry, most notably exemplified by the antitubercular drug isoniazid.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of Isonicotinic Acid Derivatives

The isonicotinic acid scaffold is a cornerstone in medicinal chemistry, most notably exemplified by the antitubercular drug isoniazid.[1][2] The therapeutic landscape of isonicotinic acid and its derivatives is vast and continues to expand, with research demonstrating a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][4] The incorporation of a piperidine moiety, a prevalent fragment in pharmaceuticals, further enhances the chemical diversity and potential for novel pharmacological activities, such as targeting kinases, G-protein coupled receptors (GPCRs), and other key cellular regulators.[5][6][7]

The systematic exploration of libraries based on the 3-(Piperidin-1-yl)isonicotinic acid core necessitates robust and efficient high-throughput screening (HTS) strategies. HTS enables the rapid evaluation of thousands to millions of compounds, facilitating the identification of "hit" molecules with desired biological activity.[8][9] This guide provides detailed application notes and protocols for the high-throughput screening of 3-(Piperidin-1-yl)isonicotinic acid libraries, offering researchers a strategic framework for navigating the complexities of assay selection, development, and execution.

Strategic Considerations for HTS Campaign Design

The initial and most critical decision in designing an HTS campaign is the choice between a biochemical and a cell-based assay format.[10] This choice fundamentally influences the nature of the data obtained and the subsequent stages of drug discovery.

  • Biochemical Assays: These assays utilize purified molecular components, such as enzymes or receptors, to directly measure the interaction of a compound with its target in a controlled, in vitro environment. They are generally characterized by higher throughput, lower variability, and a more straightforward interpretation of direct target engagement.[10][11]

  • Cell-Based Assays: These assays are performed using living cells, providing a more physiologically relevant context by accounting for factors such as cell permeability, metabolism, and cytotoxicity.[11][12] While offering greater biological insight, they can also exhibit higher variability and more complex data interpretation.

A comprehensive screening strategy often employs both approaches sequentially. Biochemical assays are frequently used for primary screening to identify direct modulators of a specific target, followed by cell-based secondary assays to confirm activity in a more biological context.[10]

Section 1: Biochemical Assays for Enzyme Targets

Given that derivatives of pyridine carboxylic acids have shown inhibitory activity against various enzymes, this section details protocols for screening a 3-(Piperidin-1-yl)isonicotinic acid library against a generic protein kinase, a common drug target.[3][4]

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

HTRF® combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection, offering a robust and sensitive assay format with reduced background interference.[13][14][15]

Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium cryptate-labeled antibody (donor) recognizes the phosphorylated substrate, and an XL665-labeled streptavidin (acceptor) binds to a biotinylated substrate. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, resulting in a FRET signal.

Experimental Workflow for HTRF® Kinase Assay

HTRF_Kinase_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution Assay_Dispense Dispense Compounds & Controls (384-well plate) Enzyme_Prep Kinase Solution Add_Enzyme Add Kinase Substrate_Prep Substrate/ATP Mix Add_Substrate Add Substrate/ATP (Start Reaction) Detection_Prep Detection Reagents Add_Detection Add Detection Mix Assay_Dispense->Add_Enzyme 1. Dispense Add_Enzyme->Add_Substrate 2. Initiate Incubate_Reaction Incubate at RT Add_Substrate->Incubate_Reaction 3. React Incubate_Reaction->Add_Detection 4. Stop/Detect Incubate_Detection Incubate at RT Add_Detection->Incubate_Detection 5. Equilibrate Read_Plate Read Plate on HTRF-compatible reader Incubate_Detection->Read_Plate 6. Read Analyze_Data Calculate % Inhibition & Z' factor Read_Plate->Analyze_Data Process Raw Data Hit_Selection Identify Hits Analyze_Data->Hit_Selection Apply Hit Criteria

Caption: Workflow for a typical HTRF® kinase assay.

Detailed Protocol:

  • Compound Plating:

    • Prepare serial dilutions of the 3-(Piperidin-1-yl)isonicotinic acid library in 100% DMSO.

    • Using an acoustic dispenser, transfer 50 nL of each compound dilution into a 384-well low-volume white plate.

    • Include positive controls (e.g., a known inhibitor) and negative controls (DMSO only).

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA).

    • Dilute the kinase and the biotinylated substrate/ATP mixture in the kinase buffer to the desired working concentrations.

    • Prepare the detection mixture by diluting the anti-phospho-substrate antibody (Eu3+-cryptate) and streptavidin-XL665 in the detection buffer.

  • Assay Procedure:

    • Add 5 µL of the kinase solution to each well of the assay plate containing the compounds.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding 10 µL of the detection mixture.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Determine the percent inhibition for each compound relative to the controls.

    • Assess the assay quality by calculating the Z' factor. A Z' factor ≥ 0.5 is considered robust for HTS.

Quantitative Data Summary:

ParameterRecommended Range
Final Compound Conc.10 µM
Final Kinase Conc.1-5 nM
Final Substrate Conc.Km of ATP
Incubation Times15-60 minutes
Plate Format384-well
Final Assay Volume20 µL
Fluorescence Polarization (FP) Assay for Protein-Ligand Binding

FP is a homogeneous technique used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein.[2][3][5] It is well-suited for competitive binding assays to screen for inhibitors that displace the tracer from the protein's active site.

Principle: A small fluorescent tracer, when excited with polarized light, tumbles rapidly in solution, resulting in low polarization of the emitted light. When bound to a larger protein, its rotation is slowed, leading to higher polarization. Library compounds that bind to the protein will compete with the tracer, causing a decrease in polarization.

Experimental Workflow for FP Competition Assay

FP_Competition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_readout Data Acquisition & Analysis Compound_Prep Compound Dilution Assay_Dispense Dispense Compounds & Controls (384-well plate) Protein_Prep Target Protein Solution Add_Mix Add Protein/Tracer Mix Tracer_Prep Fluorescent Tracer Solution Assay_Dispense->Add_Mix 1. Dispense Incubate Incubate to Equilibrium Add_Mix->Incubate 2. Incubate Read_Plate Read Polarization (Parallel & Perpendicular) Incubate->Read_Plate 3. Read Analyze_Data Calculate mP values & % Displacement Read_Plate->Analyze_Data Process Raw Data Hit_Selection Identify Hits Analyze_Data->Hit_Selection Apply Hit Criteria

Caption: Workflow for a Fluorescence Polarization competition assay.

Detailed Protocol:

  • Compound Plating:

    • Prepare and dispense the 3-(Piperidin-1-yl)isonicotinic acid library as described for the HTRF® assay into a 384-well black plate.

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., PBS with 0.01% Tween-20).

    • Determine the dissociation constant (Kd) of the fluorescent tracer for the target protein to establish optimal assay concentrations.

    • Prepare a 2X solution of the target protein and a 2X solution of the fluorescent tracer in the assay buffer.

  • Assay Procedure:

    • Add 10 µL of the 2X target protein/tracer pre-mixture to each well.

    • Incubate the plate at room temperature for 30-60 minutes, or until the binding reaction reaches equilibrium. Protect the plate from light.

  • Data Acquisition and Analysis:

    • Read the plate using a microplate reader equipped with fluorescence polarization optics.

    • Measure the parallel and perpendicular fluorescence intensities.

    • The instrument software will calculate the millipolarization (mP) values.

    • Calculate the percent displacement for each compound relative to high (tracer only) and low (tracer with a saturating concentration of a known unlabeled ligand) controls.

    • Assess the assay quality using the Z' factor.

Quantitative Data Summary:

ParameterRecommended Value
Final Compound Conc.10 µM
Final Protein Conc.~Kd of the tracer
Final Tracer Conc.1-5 nM
Incubation Time30-60 minutes
Plate Format384-well black
Final Assay Volume20 µL

Section 2: Cell-Based Assays for GPCR Targets

Derivatives of isonicotinic acid have been implicated in pathways involving GPCRs. This section outlines a cell-based assay to screen for modulators of GPCR signaling.

Luminescence-Based GPCR Activation Assay (Split-Luciferase)

Split-luciferase complementation assays are powerful tools for monitoring protein-protein interactions in living cells, such as the interaction between an activated GPCR and β-arrestin.

Principle: The GPCR is fused to one fragment of a luciferase enzyme (e.g., LgBiT), and β-arrestin is fused to the other fragment (e.g., SmBiT). Upon GPCR activation by an agonist, β-arrestin is recruited to the receptor, bringing the two luciferase fragments together and reconstituting a functional, light-emitting enzyme. Antagonists will block this interaction.

Signaling Pathway for GPCR-β-arrestin Recruitment

GPCR_Arrestin cluster_cytosol Cytosol cluster_complex Active Complex GPCR GPCR-LgBiT Arrestin β-arrestin-SmBiT GPCR->Arrestin Complex GPCR-LgBiT β-arrestin-SmBiT (Reconstituted Luciferase) Ligand Ligand (e.g., from library) Ligand->GPCR 1. Binds & Activates Arrestin->GPCR Substrate Luciferase Substrate Light Luminescence Complex->Light 3. Catalyzes

Caption: GPCR activation leads to β-arrestin recruitment and luciferase complementation.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture cells stably co-expressing the GPCR-LgBiT and β-arrestin-SmBiT constructs in an appropriate medium.

    • Harvest and seed the cells into 384-well white, solid-bottom plates at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare compound plates as previously described.

    • For an antagonist screen, pre-incubate the cells with the library compounds for 15-30 minutes before adding a known agonist at its EC₈₀ concentration.

    • For an agonist screen, add the compounds directly to the cells.

  • Assay Procedure:

    • After compound addition (and agonist addition for an antagonist screen), incubate the plates for 60-90 minutes at 37°C.

    • Allow the plates to equilibrate to room temperature for 10 minutes.

    • Add the luciferase substrate according to the manufacturer's instructions.

    • Incubate for 10-20 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a microplate reader.

    • For an agonist screen, calculate the percent activation relative to a known agonist.

    • For an antagonist screen, calculate the percent inhibition of the agonist response.

    • Determine the Z' factor to assess assay quality.

Quantitative Data Summary:

ParameterRecommended Value
Cell Density5,000-10,000 cells/well
Final Compound Conc.10 µM
Incubation Time60-90 minutes
Plate Format384-well white
Final Assay Volume25-50 µL

Section 3: Advanced and Label-Free Screening Methodologies

While fluorescence and luminescence-based assays are the workhorses of HTS, label-free technologies offer advantages by reducing compound interference and providing more direct measurements of biomolecular interactions.

Mass Spectrometry-Based High-Throughput Screening (MS-HTS)

MS-HTS directly measures the enzymatic conversion of an unlabeled substrate to a product, making it a powerful tool for targets that are difficult to assay using traditional methods.

Principle: An enzymatic reaction is performed in a microtiter plate. The reaction is quenched, and the plate is analyzed by a mass spectrometer coupled to a rapid sampling system. The instrument measures the mass-to-charge ratio of the substrate and product, allowing for direct quantification of enzyme activity.

This technique is highly selective and can be used with complex biological matrices. While the instrumentation is more specialized, it eliminates artifacts from fluorescent or colored compounds and does not require labeled reagents.

Conclusion and Best Practices

The successful high-throughput screening of a 3-(Piperidin-1-yl)isonicotinic acid library relies on the careful selection and validation of an appropriate assay. The choice of a biochemical or cell-based approach should be guided by the specific biological question and the nature of the anticipated molecular targets. The protocols provided herein for HTRF®, Fluorescence Polarization, and split-luciferase assays represent robust, widely-used methodologies applicable to common drug target classes.

Key Best Practices for HTS:

  • Assay Validation: Before initiating a full screen, thoroughly validate the chosen assay for robustness, reproducibility, and DMSO tolerance. Key metrics include the Z' factor, signal-to-background ratio, and coefficient of variation.

  • Compound Management: Ensure the integrity and purity of the compound library. Proper storage and handling are critical to avoid degradation and precipitation.[9]

  • Data Analysis: Employ rigorous statistical methods for data normalization and hit selection to minimize the rate of false positives and false negatives.

  • Orthogonal Assays: Hits identified in the primary screen should always be confirmed using an independent, orthogonal assay to rule out technology-specific artifacts.

By adhering to these principles and utilizing the detailed protocols in this guide, researchers can effectively screen 3-(Piperidin-1-yl)isonicotinic acid libraries to identify novel chemical probes and potential starting points for drug discovery programs.

References

  • BenchChem. (2025).
  • Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry, 19(4), 483–492.
  • BellBrook Labs. (2026, March 5). What's the Difference Between Biochemical and Cell-Based HTS Assays?. BellBrook Labs.
  • Yaqoob, S., et al. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.
  • Advancing label-free screening technologies to enhance drug discovery efficiency. (2026, January 29). PubMed.
  • Revvity. (n.d.). HTRF Principle. Revvity.
  • HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. (n.d.). Genetex.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Roddy, T. P., et al. (2007). Mass spectrometric techniques for label-free high-throughput screening in drug discovery. Analytical Chemistry, 79(21), 8207–8213.
  • Yaqoob, S., et al. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 25(21), 5194.
  • Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. (2025, December 15). Bioorganic & Medicinal Chemistry.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Mass Spectrometric Techniques for Label-free High-Throughput Screening in Drug Discovery. (2007, September 29).
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023, July 7). ACS Measurement Science Au.
  • Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators. (n.d.).
  • BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs.
  • Danaher Life Sciences. (n.d.). High-Throughput Screening (HTS) in Drug Discovery. Danaher Life Sciences.
  • BMG LABTECH. (n.d.). Tyrosine kinase activity in AlphaScreen mode. BMG LABTECH.
  • Assessing GPCR activation using protein complementation: a novel technique for HTS. (2007, July 20). Expert Opinion on Drug Discovery.
  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay?. BellBrook Labs.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012, April 6). Lifescience Global.
  • Maximizing Drug Discovery with High-Throughput and High-Content Screening. (2025, April 17). Merck.
  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. BMG LABTECH.
  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016, September 20). Drug Discovery World.
  • Advancing label-free screening technologies to enhance drug discovery efficiency. (2026, January 29). PubMed.
  • The Herbert Wertheim UF Scripps Institute for Biomedical Innovation & Technology. (n.d.). High-Throughput Molecular Screening Center.
  • Molecular Devices. (n.d.).
  • Berthold Technologies GmbH & Co.KG. (n.d.). HTRF®. Berthold Technologies GmbH & Co.KG.
  • High-Throughput Screening: today's biochemical and cell-based approaches. (2020, August 12). PubMed.
  • Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current St
  • BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening?. BellBrook Labs.
  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applic
  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023, July 7). ACS Measurement Science Au.
  • Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries.
  • competitive alphascreen assay for detection of hyaluronan. (2018, March 15). Glycobiology.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PMC.
  • The Use of AlphaScreen Technology in HTS: Current St
  • Molecular Devices. (2026, March 10). Time-Resolved Fluorescence TRF / TR-FRET (HTRF). Molecular Devices.
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (n.d.). PMC.
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  • Thermo Fisher Scientific. (n.d.). High-Throughput Screening Libraries for Small-Molecule Drug Discovery. Thermo Fisher Scientific.
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Application

Application Note: Preclinical Formulation Strategies for 3-(Piperidin-1-yl)isonicotinic Acid

Target Audience: Preclinical Researchers, DMPK Scientists, and Formulation Engineers Document Type: Technical Protocol & Formulation Guide Executive Summary The transition of a hit compound from in vitro screening to in...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Formulation Engineers Document Type: Technical Protocol & Formulation Guide

Executive Summary

The transition of a hit compound from in vitro screening to in vivo pharmacokinetic (PK) and efficacy models is frequently bottlenecked by poor aqueous solubility[1]. 3-(Piperidin-1-yl)isonicotinic acid (CAS: 1257901-61-3) presents a unique formulation challenge due to its amphoteric nature[2]. At physiological pH, it exists predominantly as a zwitterion, leading to high crystal lattice energy and "brick dust" solubility behavior[3]. This application note details field-proven, self-validating protocols to formulate this compound for intravenous (IV), intraperitoneal (IP), and oral (PO) administration in rodent models, ensuring high bioavailability and minimizing vehicle-induced artifacts[4].

Physicochemical Profiling & The "Zwitterion Challenge"

To design an effective vehicle, we must first analyze the mechanistic barriers to solvation. 3-(Piperidin-1-yl)isonicotinic acid contains an acidic isonicotinic acid moiety and a highly basic piperidine ring.

PropertyEstimated Value / CharacteristicFormulation Implication
Molecular Weight 206.24 g/mol [2]Small molecule; highly permeable if dissolved.
Acidic pKₐ ~4.5 – 5.0 (Carboxylic acid)Deprotonated (anionic) at pH > 5.5.
Basic pKₐ ~8.5 – 9.5 (Piperidine N)Protonated (cationic) at pH < 8.0.
Isoelectric Point (pI) ~6.5 – 7.5Net charge is zero at physiological pH; lowest aqueous solubility occurs here[5].
LogP / LogD₇.₄ Low / HydrophilicPoor lipid solubility; requires specialized surfactants or complexation[1].

The Causality of Insolubility: At pH 7.4, the molecule forms intermolecular salt bridges between the protonated piperidine and the deprotonated carboxylate. This tight crystal packing resists hydration. Attempting to dissolve the compound directly in saline or phosphate-buffered saline (PBS) will result in a suspension, which is strictly contraindicated for IV administration due to the risk of pulmonary embolism and hemolysis[4].

Formulation Strategy & Decision Workflow

To overcome the zwitterionic lattice energy without utilizing extreme pH values that cause injection-site necrosis, we employ two primary strategies:

  • Co-solvent / Surfactant Disruption: Utilizing DMSO to break the crystal lattice, followed by PEG400 and Tween 80 to maintain the molecule in a metastable solution upon dilution in the bloodstream.

  • Inclusion Complexation: Utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD) to encapsulate the lipophilic piperidine ring, shielding the hydrophobic interactions and drastically increasing aqueous solubility[6][7].

FormulationWorkflow Target 3-(Piperidin-1-yl)isonicotinic acid (Zwitterionic API) Profiling Physicochemical Profiling (pKa & Isoelectric Point) Target->Profiling Strategy1 pH Adjustment (Salt Formation) Profiling->Strategy1 Strategy2 Co-solvent System (PEG400 + Tween 80) Profiling->Strategy2 Strategy3 Inclusion Complexation (HP-β-CD) Profiling->Strategy3 QC Quality Control (HPLC, pH, Osmolality) Strategy1->QC Strategy2->QC Strategy3->QC InVivo In Vivo Administration (IV, IP, PO) QC->InVivo

Fig 1. Decision tree for formulating zwitterionic 3-(Piperidin-1-yl)isonicotinic acid.

Step-by-Step Experimental Protocols

Protocol A: Co-Solvent Solution for IV / IP Dosing

Vehicle Composition: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline Target Concentration: Up to 5 mg/mL Rationale: DMSO acts as the primary solvating agent to break the zwitterion lattice. PEG400 acts as a cosolvent to prevent precipitation, and Tween 80 provides micellar encapsulation to prevent the drug from "crashing out" when introduced to the aqueous environment of the blood[1].

Methodology:

  • Weighing: Accurately weigh 5.0 mg of 3-(Piperidin-1-yl)isonicotinic acid into a sterile glass vial.

  • Primary Solvation: Add 100 μL of pure DMSO. Vortex vigorously for 60 seconds. Self-Validation Check: The solution must be completely clear. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Cosolvent Addition: Add 400 μL of PEG400. Vortex for 30 seconds. The increased viscosity requires thorough mixing to ensure homogeneity.

  • Surfactant Addition: Add 50 μL of Tween 80. Vortex for 30 seconds.

  • Aqueous Dilution: Critical Step. Slowly add 450 μL of 0.9% normal saline dropwise while continuously vortexing.

    • Causality: Rapid addition of water can cause localized supersaturation and irreversible nucleation of the API. Dropwise addition ensures the surfactant micelles have time to stabilize the compound.

Protocol B: Inclusion Complexation for High-Dose IV / PO Dosing

Vehicle Composition: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM Phosphate Buffer (pH 7.4) Target Concentration: Up to 15 mg/mL Rationale: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a lipophilic cavity. It forms a non-covalent inclusion complex with the piperidine ring, bypassing the need for organic solvents which can cause toxicity at high volumes[6][7].

Methodology:

  • Vehicle Preparation: Dissolve 2.0 g of HP-β-CD in 10 mL of 50 mM Phosphate Buffer (pH 7.4). Stir until completely transparent.

  • API Addition: Add 150 mg of 3-(Piperidin-1-yl)isonicotinic acid to the HP-β-CD solution.

  • Thermodynamic Driving: The complexation process is endothermic and requires energy. Place the vial in a heated ultrasonic bath at 45°C for 30–45 minutes.

    • Causality: Heat increases the kinetic energy, allowing the lipophilic moiety of the zwitterion to displace water molecules inside the cyclodextrin cavity, driving the equilibrium toward complexation.

  • Equilibration: Allow the solution to cool to room temperature gradually. Filter through a 0.22 μm PTFE syringe filter to ensure sterility and remove any uncomplexed API.

Quality Control & Self-Validating Checks

Before advancing to in vivo administration, the formulation must pass rigorous QC to prevent animal mortality and skewed PK data[4].

QC ParameterTesting MethodAcceptance CriteriaScientific Rationale
Visual Clarity Tyndall Effect (Laser Pointer Test)No light scattering.Scattering indicates sub-visible precipitation, which causes fatal pulmonary micro-embolisms upon IV injection.
pH Micro-pH meter6.5 – 8.0Solutions outside this range cause injection site pain, inflammation, and altered absorption kinetics.
Stability Benchtop observation (4 hours)No phase separation.Ensures the drug will not precipitate in the syringe during the dosing workflow.

In Vivo Administration Guidelines

When administering these formulations to rodent models (e.g., C57BL/6 mice or Sprague-Dawley rats), adhere strictly to maximum dosing volumes to maintain ethical standards and physiological relevance[1].

  • Intravenous (IV): Maximum 5 mL/kg. Administer slowly (over 30-60 seconds) to prevent acute volume overload and allow the blood to dilute the cosolvents safely.

  • Intraperitoneal (IP): Maximum 10 mL/kg. Protocol A is highly suitable; however, monitor for localized peritonitis if dosed chronically.

  • Oral Gavage (PO): Maximum 10 mL/kg. Protocol B (HP-β-CD) is preferred for oral efficacy models as it enhances gastrointestinal transit and absorption without the mucosal irritation associated with high-concentration surfactants.

References

  • National Center for Biotechnology Information. "3-(Piperidin-1-yl)isonicotinic acid - Compound Summary". PubChem. Available at:[Link]

  • Altasciences. "Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture". Altasciences Issue No. 38. Available at:[Link]

  • Kalepu, S., & Nekkanti, V. "Insoluble drug delivery strategies: review of recent advances and business prospects". Acta Pharmaceutica Sinica B, PMC. Available at:[Link]

  • Alzforum. "Trappsol® Cyclo™ (2-hydroxypropyl-beta-cyclodextrin) Therapeutics". Alzforum Therapeutics Database. Available at:[Link]

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Technical Notes & Optimization

Troubleshooting

Overcoming challenges in the scale-up synthesis of 3-(Piperidin-1-yl)isonicotinic acid

Introduction Welcome to the technical support guide for the synthesis of 3-(Piperidin-1-yl)isonicotinic acid. This molecule is a valuable building block in pharmaceutical development, and its successful scale-up is criti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-(Piperidin-1-yl)isonicotinic acid. This molecule is a valuable building block in pharmaceutical development, and its successful scale-up is critical for advancing drug discovery programs. The most common and industrially viable route to this compound is the nucleophilic aromatic substitution (SNAr) of a halogenated isonicotinic acid precursor with piperidine.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges encountered during the synthesis and scale-up of this compound. Our approach is grounded in mechanistic principles to not only solve immediate problems but also to empower you with the knowledge to proactively optimize your process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 3-(Piperidin-1-yl)isonicotinic acid?

A: The most prevalent method is the SNAr reaction between a 3-halo-isonicotinic acid (typically 3-fluoro- or 3-chloroisonicotinic acid) and piperidine. The reaction is generally performed in a polar aprotic solvent in the presence of a base. The fluorine-substituted precursor is often preferred due to the higher electronegativity of fluorine, which activates the pyridine ring towards nucleophilic attack and results in faster reaction kinetics.

Q2: Why is my isolated product a persistent yellow or tan color, and how can I remove it?

A: A yellow or tan hue in the final product typically indicates the presence of chromophoric impurities.[1] These can arise from several sources:

  • Oxidation: The piperidine or pyridine ring can undergo minor oxidation, especially if the reaction is run at high temperatures for extended periods or exposed to air during work-up.[2]

  • Side Reactions: Minor, highly colored byproducts from polymerization or degradation of starting materials can contaminate the product.

To remove the color, a single recrystallization from a suitable solvent system (e.g., ethanol/water) with the addition of activated carbon is often highly effective.[1]

Q3: What are the most critical parameters to control during the SNAr reaction scale-up?

A: When scaling up, the following parameters are crucial:

  • Temperature Control: The reaction is exothermic. On a large scale, efficient heat dissipation is vital to prevent thermal runaways, which can lead to side product formation and safety hazards.

  • Base Stoichiometry and Addition Rate: A base (e.g., K₂CO₃, DIPEA) is required to neutralize the hydrohalic acid byproduct (HF or HCl). Using at least two equivalents is standard—one to neutralize the byproduct and one to deprotonate the isonicotinic acid starting material. Slow addition of reagents can help manage the exotherm.

  • Mixing Efficiency: Homogeneous mixing is essential to ensure consistent reaction rates and prevent localized "hot spots." Inadequate agitation can lead to incomplete conversion and increased impurity levels.

  • Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are excellent for this reaction as they effectively solvate the intermediates. However, their high boiling points can complicate removal during work-up.

Q4: How can I effectively monitor the reaction's progress?

A: For accurate, quantitative monitoring, High-Performance Liquid Chromatography (HPLC) is the recommended method.[3][4] It allows for precise measurement of the disappearance of the 3-halo-isonicotinic acid starting material and the appearance of the desired product. A typical method would involve a C18 reverse-phase column.[3] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks, but it may not effectively separate the product from the starting material due to their similar polarities.

Section 2: Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during the synthesis, organized by experimental stage.

Problem Area: Reaction Execution
Observed Issue Potential Causes Recommended Solutions & Scientific Rationale
Low or Stalled Conversion 1. Insufficient Temperature: The SNAr reaction has a significant activation energy barrier.1. Optimize Temperature: Gradually increase the reaction temperature in 10 °C increments (e.g., from 80 °C to 120 °C). Monitor for byproduct formation via HPLC.
2. Inappropriate Base: The chosen base may be too weak or sterically hindered to effectively neutralize the generated acid.2. Select a Stronger/Smaller Base: Switch from an organic base like triethylamine to an inorganic base like K₂CO₃ or Cs₂CO₃. Carbonates provide a solid-liquid phase transfer environment that can accelerate the reaction.
3. Poor Solvent Choice: The solvent may not be polar enough to stabilize the charged Meisenheimer complex intermediate.3. Use a Polar Aprotic Solvent: If not already in use, switch to DMSO or NMP. These solvents have high dielectric constants that facilitate the SNAr mechanism.
Significant Byproduct Formation 1. Excessive Temperature: High temperatures can lead to decomposition of the starting material or product.1. Lower Reaction Temperature: Find the minimum temperature required for a reasonable reaction rate. Even a 10-20 °C reduction can significantly improve the purity profile.
2. Reaction with Carboxylic Acid: Piperidine can potentially react with the carboxylic acid group to form an amide, especially at very high temperatures (>150 °C) or with coupling agents present.2. Protecting Group Strategy (if necessary): For challenging substrates, consider protecting the carboxylic acid as an ester (e.g., methyl ester), performing the SNAr, and then hydrolyzing the ester back to the acid.[5]
Difficult to Control Exotherm during Scale-Up 1. Rapid Reagent Addition: Adding the nucleophile (piperidine) too quickly generates heat faster than the reactor can dissipate it.1. Controlled Addition: Add the piperidine solution dropwise via an addition funnel. Monitor the internal reactor temperature and adjust the addition rate to maintain the target temperature.
2. Concentrated Reaction Mixture: A low solvent volume provides less thermal mass to absorb the heat of reaction.2. Increase Solvent Volume: While this may slightly decrease the reaction rate, it significantly improves safety and control. A typical starting point is 5-10 mL of solvent per gram of limiting reagent.
Problem Area: Work-up and Isolation
Observed Issue Potential Causes Recommended Solutions & Scientific Rationale
Product Oiling Out Instead of Precipitating 1. Presence of Impurities: Residual solvent (e.g., DMSO) or organic byproducts can act as an oiling agent, inhibiting crystallization.1. Improve Work-up: Perform an aqueous wash with a non-polar organic solvent (e.g., MTBE or EtOAc) to extract organic impurities before pH adjustment. Ensure residual high-boiling solvents are thoroughly removed under vacuum.
2. Incorrect pH for Precipitation: The product is zwitterionic. Its minimum solubility is at its isoelectric point (pI).2. Precise pH Adjustment: Slowly add aqueous acid (e.g., 1M HCl) to the basic aqueous solution of the product. The pI for this type of molecule is typically between pH 3 and 5. Monitor the pH carefully and stop at the point of maximum precipitation.[6]
Low Isolated Yield 1. Product Soluble in Filtrate: A significant amount of product may remain dissolved in the mother liquor after filtration.1. Cool the Slurry: Before filtration, cool the slurry to 0-5 °C to minimize the solubility of the product in the aqueous medium.
2. Incomplete Precipitation: The pH may not have been adjusted to the optimal pI.2. Check Mother Liquor pH: After filtration, check the pH of the filtrate. If it is far from the expected pI, adjust it to see if more product precipitates.
3. Formation of Emulsions: During aqueous work-up and extraction, stable emulsions can form, trapping the product.3. Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps break emulsions.
Problem Area: Purification
Observed Issue Potential Causes Recommended Solutions & Scientific Rationale
Product Streaks on Silica Gel Column 1. Zwitterionic Nature: The basic piperidine nitrogen and acidic carboxylic acid interact strongly with the acidic silica gel, leading to poor chromatography.1. Avoid Standard Silica Chromatography: This is generally not a suitable purification method for this compound. Prioritize purification by crystallization.
2. Alternative Chromatography (if essential): 2. Use a Modified Phase: If chromatography is unavoidable, consider reverse-phase (C18) chromatography with a buffered mobile phase or ion-exchange chromatography.
Recrystallization Fails to Remove Key Impurity 1. Co-crystallization: The impurity has a very similar structure and polarity to the product, allowing it to incorporate into the crystal lattice.1. Change Solvent System: Experiment with different solvent systems for recrystallization (e.g., isopropanol/water, acetonitrile). A different solvent may alter the relative solubilities of the product and impurity, enabling separation.
2. Impurity is Unreacted Starting Material: The 3-halo-isonicotinic acid starting material is structurally very similar to the product.2. Drive Reaction to Completion: The best solution is to ensure the reaction goes to >99.5% conversion so that this impurity is not present at significant levels.
3. Insoluble Impurities Present: Solid impurities may remain after dissolving the crude product.3. Perform a Hot Filtration: If insoluble matter is present in the hot recrystallization solution, perform a rapid filtration through a heated funnel to remove it before allowing the solution to cool.[7]

Section 3: Protocols and Methodologies

Protocol 1: Scale-Up Synthesis of 3-(Piperidin-1-yl)isonicotinic acid

This protocol describes a general procedure for a 100 g scale synthesis starting from 3-fluoroisonicotinic acid.

Reagents:

  • 3-Fluoroisonicotinic Acid: 100 g (1.0 eq)

  • Piperidine: 181 g (3.0 eq)

  • Potassium Carbonate (K₂CO₃), fine powder: 294 g (3.0 eq)

  • N,N-Dimethylformamide (DMF): 800 mL

  • Hydrochloric Acid (6M)

  • Deionized Water

Procedure:

  • Reactor Setup: To a 2 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and condenser, add 3-fluoroisonicotinic acid (100 g) and potassium carbonate (294 g).

  • Solvent Addition: Add DMF (800 mL) to the reactor. Begin stirring to create a slurry.

  • Reagent Addition: In a separate vessel, prepare a solution of piperidine (181 g) in DMF (200 mL). Attach this vessel to an addition funnel connected to the reactor.

  • Reaction: Heat the reactor contents to 90 °C. Once at temperature, begin the dropwise addition of the piperidine solution over a period of 60-90 minutes, maintaining the internal temperature between 90-95 °C.

  • Monitoring: After the addition is complete, hold the reaction at 90-95 °C for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing via HPLC until <1% of the starting material remains.

  • Cooling and Quench: Cool the reaction mixture to room temperature. Slowly and carefully add 1 L of deionized water. The addition of water is exothermic.

  • pH Adjustment & Isolation: Transfer the mixture to a larger vessel. While stirring vigorously, slowly add 6M HCl to adjust the pH to ~4.0. A thick precipitate will form.

  • Filtration: Cool the slurry to 5 °C and stir for 1 hour. Collect the solid product by filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water (2 x 250 mL) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

    • Expected Yield: 120-135 g (85-95%)

    • Expected Purity: >98% by HPLC

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm[8]

  • Injection Volume: 10 µL

  • Sample Prep: Dissolve ~1 mg of sample in 10 mL of 50:50 Water:Acetonitrile.

Protocol 3: Recrystallization for Final Product Purification
  • Place 100 g of the crude, dry product into a 2 L flask.

  • Add ethanol (approx. 500 mL) and heat the mixture to reflux with stirring. The solid should dissolve. If it doesn't, add more ethanol in small portions until a clear solution is obtained.

  • Add 10 g of activated carbon (decolorizing charcoal) to the hot solution and maintain reflux for 15 minutes.

  • Perform a hot filtration through a pad of celite to remove the activated carbon.

  • Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.

  • Once at room temperature, cool the flask in an ice bath for 1 hour to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Section 4: Visual Workflows

Troubleshooting Flowchart for Low Reaction Yield

LowYieldTroubleshooting cluster_reaction Reaction Phase Issues cluster_workup Work-up & Isolation Issues start Low Isolated Yield Observed check_conversion Check Reaction Conversion by HPLC start->check_conversion check_temp Is Temperature ≥ 80°C? check_conversion->check_temp Conversion <98% check_pH Was Final pH at Isoelectric Point (3-5)? check_conversion->check_pH Conversion >98% check_base Is Base Stoichiometry ≥ 2.0 eq? check_temp->check_base Yes increase_temp Solution: Increase Temperature check_temp->increase_temp No increase_base Solution: Increase Base or Use K₂CO₃ check_base->increase_base No check_mother_liquor Analyze Mother Liquor for Product check_base->check_mother_liquor Yes check_pH->check_mother_liquor Yes adjust_pH Solution: Re-adjust pH of Mother Liquor check_pH->adjust_pH No check_mother_liquor->adjust_pH

Caption: Decision tree for troubleshooting low yield.

Standard Work-up and Purification Workflow

PurificationWorkflow start Completed Reaction Mixture (in DMF) quench Quench with Water start->quench acidify Acidify to pH ~4 with HCl to Precipitate Crude Product quench->acidify filter_crude Filter and Wash with Cold Water acidify->filter_crude dry_crude Dry Crude Product Under Vacuum filter_crude->dry_crude recrystallize Recrystallize from Ethanol/Water with Activated Carbon dry_crude->recrystallize filter_pure Filter Purified Crystals recrystallize->filter_pure dry_pure Dry Final Product filter_pure->dry_pure final_qc Final QC Analysis (HPLC, NMR) dry_pure->final_qc

Caption: Standard workflow for product isolation and purification.

Section 5: References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Prajapati, P. (n.d.). A Stability Indicating SFC Method for Isoniazid and Its Degradation Products. RSC Publishing. [Link]

  • Krasavin, M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1435. [Link]

  • Stiles, M. (1956). Process for preparing isonicotinic acid. U.S. Patent No. 2,748,137.

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • ResearchGate. (n.d.). Purity plot of isonicotinic acid. [Link]

  • Mampuys, P., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 10, 4371. [Link]

  • User, A. (2022). On the Selectivity in the Synthesis of 3-Fluoropiperidines Using BF3-Activated Hypervalent Iodine Reagents. SCIDAR. [Link]

  • NextSDS. (2026). 3-(Piperidin-1-yl)isonicotinic acid — Chemical Substance Information. [Link]

  • Brunotte, L., et al. (2024). Synthesis of 3-substituted pyrrolidin-2-ones and 3-substituted piperidin-2-ones from esters. Arkivoc, 2024(1), 202412235. [Link]

  • Meyer, E. (1962). Purification of nicotinic acid. U.S. Patent No. 3,037,987.

  • Wang, H., et al. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development, 23(8), 1633–1645. [Link]

  • de Oliveira, A. R. M., & de Paiva, M. J. N. (2017). Isoniazid: A Review of Characteristics, Properties and Analytical Methods. Critical Reviews in Analytical Chemistry, 47(2), 142–150. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activities of Nicotinic Acid and its Analogue, 3-(Piperidin-1-yl)isonicotinic Acid

Introduction For decades, Nicotinic acid, also known as niacin or vitamin B3, has been a cornerstone in the management of dyslipidemia.[1][2] Its ability to favorably modulate a wide spectrum of blood lipids—including lo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For decades, Nicotinic acid, also known as niacin or vitamin B3, has been a cornerstone in the management of dyslipidemia.[1][2] Its ability to favorably modulate a wide spectrum of blood lipids—including lowering low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while significantly increasing high-density lipoprotein (HDL) cholesterol—has established it as a potent therapeutic agent.[1][3][4] The discovery of its primary molecular target, the G-protein coupled receptor GPR109A (HCA2), has greatly advanced our understanding of its mechanisms and spurred the development of novel agonists.[2][3]

This guide provides a comparative study of nicotinic acid and one such structural analogue, 3-(Piperidin-1-yl)isonicotinic acid. While nicotinic acid is extensively characterized, many of its derivatives are synthesized to explore potential improvements in efficacy, selectivity, or tolerability, particularly to mitigate the common side effect of cutaneous flushing.[2][3] This document will delve into their comparative mechanisms of action, biological activities, and provide standardized experimental protocols for their evaluation, aimed at researchers and professionals in drug development.

Part 1: Comparative Mechanism of Action

The primary pharmacological effects of nicotinic acid are mediated through the activation of the GPR109A receptor, which is highly expressed in adipocytes and various immune cells like macrophages and neutrophils.[3][5] 3-(Piperidin-1-yl)isonicotinic acid, as a derivative of isonicotinic acid (a pyridine-4-carboxylic acid), is hypothesized to interact with the same receptor, though its specific binding affinity and signaling bias may differ due to the addition of the piperidine moiety.

GPR109A Signaling Pathway

Upon agonist binding, GPR109A, which is coupled to an inhibitory G-protein (Gαi), initiates a signaling cascade.[3][6]

  • In Adipocytes (Anti-lipolytic Effect): The activation of Gαi leads to the inhibition of adenylyl cyclase. This reduces intracellular levels of cyclic AMP (cAMP), which in turn decreases the activity of Protein Kinase A (PKA).[3][7] Reduced PKA activity prevents the phosphorylation and activation of hormone-sensitive lipase (HSL), the rate-limiting enzyme for the hydrolysis of triglycerides.[3] The ultimate effect is a marked reduction in the release of free fatty acids (FFAs) from adipose tissue into the bloodstream.[8] This decrease in circulating FFAs reduces the substrate available to the liver for the synthesis of triglycerides and very-low-density lipoproteins (VLDL), consequently lowering plasma VLDL and LDL levels.[1][3]

  • In Immune and Skin Cells (Anti-inflammatory and Flushing Effects): In immune cells such as macrophages, GPR109A activation can lead to the upregulation of cholesterol transporters like ABCA1 and ABCG1, promoting reverse cholesterol transport—a key anti-atherosclerotic mechanism.[9] However, in Langerhans cells and keratinocytes of the skin, GPR109A activation also stimulates pathways, potentially involving β-arrestin, that lead to the synthesis and release of vasodilatory prostaglandins (e.g., PGD2 and PGE2).[7][9] This is the primary mechanism behind the uncomfortable but harmless cutaneous flushing associated with nicotinic acid therapy.[2][3]

The structural modification in 3-(Piperidin-1-yl)isonicotinic acid could potentially create a "biased agonist." Such a compound might preferentially activate the Gαi pathway responsible for the lipid-lowering effects while having a reduced effect on the β-arrestin pathway linked to flushing.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_agonist cluster_cytoplasm Cytoplasm GPR109A GPR109A Receptor Gi Gαi Protein GPR109A->Gi beta_arrestin β-arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Agonist Nicotinic Acid or 3-(Piperidin-1-yl)isonicotinic acid Agonist->GPR109A Binds & Activates Gi->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (FFA Release) HSL->Lipolysis Promotes Prostaglandins Prostaglandin Synthesis (PGD2, PGE2) beta_arrestin->Prostaglandins Promotes Flushing Cutaneous Flushing Prostaglandins->Flushing Causes

Caption: GPR109A signaling pathways activated by agonists.

Part 2: Comparative Biological Activities

This section compares the established biological profile of nicotinic acid with the anticipated profile of 3-(Piperidin-1-yl)isonicotinic acid, which requires experimental validation.

FeatureNicotinic Acid3-(Piperidin-1-yl)isonicotinic Acid (Hypothesized)
Primary Target GPR109A (HCA2)[2][3]GPR109A (HCA2)
Lipid-Lowering Potent: Reduces LDL, VLDL, Triglycerides; Increases HDL[1][4]Expected to have lipid-lowering activity; potency relative to nicotinic acid is unknown.
Anti-inflammatory Yes, demonstrated in various cell types[6][10]Likely possesses anti-inflammatory properties via GPR109A activation.
Antiviral Activity Promotes antiviral innate immune response through GPR109A[6]May exhibit similar antiviral properties, pending investigation.
Primary Side Effect Significant cutaneous flushing[2][3]The piperidine substitution may alter receptor interaction to potentially reduce flushing.
Clinical Use Treatment of dyslipidemia[11]Investigational; not clinically approved.

Part 3: Experimental Protocols for Comparative Evaluation

To empirically compare these two compounds, a series of standardized in vitro and in vivo experiments are necessary. The following protocols provide a framework for such an evaluation.

Protocol 1: In Vitro GPR109A Functional Assay (cAMP Inhibition)

This assay quantifies the ability of a compound to activate the GPR109A receptor and inhibit cAMP production. The causality is direct: a potent agonist will cause a dose-dependent decrease in cAMP levels in cells expressing the receptor.

Workflow Diagram

cAMP_Assay_Workflow start Start: Seed HEK293 cells expressing GPR109A incubate1 Incubate for 24h (allow attachment) start->incubate1 pretreat Pre-treat cells with Test Compounds (Nicotinic Acid or Analogue) + PDE Inhibitor (e.g., IBMX) incubate1->pretreat stimulate Stimulate with Forskolin (to elevate basal cAMP) pretreat->stimulate incubate2 Incubate for 15-30 min at 37°C stimulate->incubate2 lyse Lyse cells to release intracellular cAMP incubate2->lyse detect Quantify cAMP levels (e.g., HTRF, ELISA) lyse->detect analyze Analyze Data: Calculate IC50 values detect->analyze end End: Compare Potency analyze->end

Caption: Workflow for the in vitro cAMP inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK-293 cells stably expressing human GPR109A into 96-well plates at a density of ~50,000 cells/well and culture overnight.

  • Compound Preparation: Prepare serial dilutions of nicotinic acid and 3-(Piperidin-1-yl)isonicotinic acid in a suitable assay buffer. A typical concentration range would be from 1 nM to 100 µM.

  • Assay Procedure:

    • Aspirate the culture medium from the cells.

    • Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 500 µM IBMX) to prevent cAMP degradation.

    • Add 25 µL of the prepared compound dilutions to the respective wells. Include a "no compound" control.

    • Incubate for 10 minutes at room temperature.

    • Add 25 µL of Forskolin (an adenylyl cyclase activator, final concentration ~5 µM) to all wells to stimulate cAMP production.

    • Incubate for 20 minutes at 37°C.

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay, following the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value for each compound, which represents the concentration required to inhibit 50% of the forskolin-stimulated cAMP production. This provides a quantitative measure of agonist potency.

Protocol 2: In Vivo Anti-Hyperlipidemic Activity Assessment

This protocol uses a high-fat diet (HFD) induced model of dyslipidemia in rodents, a well-established model that mimics aspects of human metabolic syndrome.[12] The choice of this model is based on its clinical relevance for testing lipid-lowering agents.

Workflow Diagram

InVivo_Workflow start Start: Acclimatize C57BL/6 mice for 1 week diet Induce Hyperlipidemia: Feed High-Fat Diet (HFD) for 8-12 weeks start->diet baseline Collect Baseline Blood Sample (Tail vein) diet->baseline grouping Randomize mice into groups: 1. Vehicle Control (on HFD) 2. Nicotinic Acid (on HFD) 3. Analogue (on HFD) baseline->grouping treatment Administer compounds daily (e.g., oral gavage) for 4 weeks grouping->treatment collection Collect final blood sample (Cardiac puncture) and Harvest Liver Tissue treatment->collection analysis Analyze Serum Lipids: TC, TG, LDL-C, HDL-C Analyze Liver Triglycerides collection->analysis end End: Compare Efficacy analysis->end

Caption: Workflow for the in vivo hyperlipidemia model.

Step-by-Step Methodology:

  • Animal Model: Use male C57BL/6J mice, 6-8 weeks old.

  • Induction of Hyperlipidemia: Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity and dyslipidemia.[12] A control group should be fed a standard chow diet.

  • Grouping and Dosing:

    • After the induction period, measure baseline lipid levels from tail vein blood.

    • Randomize HFD-fed mice into three groups (n=8-10 per group): Vehicle control, Nicotinic Acid (e.g., 100 mg/kg/day), and 3-(Piperidin-1-yl)isonicotinic acid (at one or more dose levels).

    • Administer the compounds daily via oral gavage for 4 weeks.

  • Sample Collection:

    • At the end of the treatment period, fast the animals overnight.

    • Collect blood via cardiac puncture under anesthesia.

    • Harvest the liver for subsequent analysis of hepatic lipid content.

  • Biochemical Analysis:

    • Centrifuge the blood to separate serum.

    • Use commercial enzymatic kits to measure serum levels of total cholesterol (TC), triglycerides (TG), HDL-C, and calculate LDL-C.

    • Homogenize a portion of the liver tissue and use appropriate kits to measure hepatic triglyceride and cholesterol content.

  • Data Analysis: Compare the lipid profiles of the treatment groups to the vehicle control group using statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in TC, TG, and LDL-C, or an increase in HDL-C, indicates therapeutic efficacy.

Conclusion and Future Directions

Nicotinic acid remains a valuable tool in lipid management, but its clinical utility is often hampered by poor patient compliance due to flushing. Structural analogues like 3-(Piperidin-1-yl)isonicotinic acid represent a rational medicinal chemistry approach to separate the desired therapeutic effects from the undesirable side effects. While it is structurally poised to act as a GPR109A agonist, its precise pharmacological profile remains to be defined.

The experimental protocols outlined here provide a clear and robust pathway for a head-to-head comparison. Future research should focus on determining the IC50 of 3-(Piperidin-1-yl)isonicotinic acid in cAMP assays, assessing its potential for biased agonism in β-arrestin recruitment assays, and validating its lipid-modifying efficacy and flushing potential in relevant in vivo models. Such studies are critical to ascertain whether this and similar analogues can offer a superior therapeutic window compared to the parent compound, nicotinic acid.

References

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Pike, N. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Retrieved from [Link]

  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2018). Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. Frontiers in Pharmacology. Retrieved from [Link]

  • Offermanns, S. (2007). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

  • Zeng, F., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. Retrieved from [Link]

  • Koshibu, M., et al. (2013). Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential. PubMed. Retrieved from [Link]

  • Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research. Retrieved from [Link]

  • Li, S., et al. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Directive Publications. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Niacin? Retrieved from [Link]

  • Gasperi, V., Sibilano, M., Savini, I., & Catani, M. V. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. MDPI. Retrieved from [Link]

  • Richman, J. G., et al. (2019). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Communications Biology. Retrieved from [Link]

  • Annema, W., et al. (2011). In Vivo Inflammation Does Not Impair ABCA1-Mediated Cholesterol Efflux Capacity of HDL. Journal of Lipids. Retrieved from [Link]

  • Sasi, N., et al. (2009). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Animal Models of Hyperlipidemia: An Overview. Retrieved from [Link]

  • McGillicuddy, F. C., et al. (2009). Inflammation Impairs Reverse Cholesterol Transport In Vivo. Circulation. Retrieved from [Link]

  • Semple, G., et al. (2007). Analogues of Acifran: Agonists of the High and Low Affinity Niacin Receptors, GPR109a and GPR109b. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Siasos, G., et al. (2012). Inflammatory Markers in Hyperlipidemia: From Experimental Models to Clinical Practice. ResearchGate. Retrieved from [Link]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. Retrieved from [Link]

  • Siasos, G., et al. (2011). Inflammatory markers in hyperlipidemia: from experimental models to clinical practice. PubMed. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(Piperidin-1-yl)isonicotinic acid — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Med Chem Res. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of anti-Tubercular activity of nicotinic and isoniazid analogues. Retrieved from [Link]

  • Wang, Y., et al. (2019). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Molecules. Retrieved from [Link]

  • Al-Adiwish, W. M., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. MDPI. Retrieved from [Link]

  • NYS Medicaid Prescriber Education Program. (2018). DI Response_Nicotinic acid ER vs IR. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Biological Activity study of some New Isonicotinic Acid Hydrazide (isoniazid) Derivatives. Retrieved from [Link]

  • University of Thi-Qar Journal of Science. (2009). Synthesis and Biological Activity study of some New Isonicotinic Acid Hydrazide (isoniazid) Derivatives. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Retrieved from [Link]

  • ResearchGate. (2024). design, synthesis and comparative study of anti-microbial activity of isonicotinic acid hydrazide and nicotinic acid hydrazide derivatives. Retrieved from [Link]

  • MDPI. (2021). Mode of Action of Neonicotinoid Insecticides Imidacloprid and Thiacloprid to the Cockroach Pameα7 Nicotinic Acetylcholine Receptor. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • PubMed. (1967). [In vitro and in vivo mechanism of action of isonicotinic acid hydrazide and 2-alkoyl-isonicotinic acid thioamides on various enzyme systems of the mouse liver]. Retrieved from [Link]

  • RSC Publishing. (n.d.). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Retrieved from [Link]

  • Bulletin of the Karaganda university. (2023). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Retrieved from [Link]

  • NIH. (n.d.). Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. Retrieved from [Link]

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Comparative

A Researcher's Guide to Evaluating the Selectivity of 3-(Piperidin-1-yl)isonicotinic acid for the Niacin Receptor, GPR109A

Welcome to this in-depth guide designed for researchers, scientists, and drug development professionals. Here, we will explore the critical process of evaluating the selectivity of the small molecule, 3-(Piperidin-1-yl)i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to this in-depth guide designed for researchers, scientists, and drug development professionals. Here, we will explore the critical process of evaluating the selectivity of the small molecule, 3-(Piperidin-1-yl)isonicotinic acid, for its primary biological target. This guide moves beyond mere protocols, delving into the scientific rationale behind experimental choices to ensure a robust and reliable selectivity profile.

Introduction: The Imperative of Selectivity

3-(Piperidin-1-yl)isonicotinic acid belongs to the family of pyridine carboxylic acids, a scaffold present in numerous pharmacologically active compounds.[1][2] Its primary biological target has been identified as G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor or hydroxycarboxylic acid receptor 2 (HCA2).[3][4][5][6] GPR109A is a Gi/o-coupled receptor that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This receptor is activated by the vitamin niacin (nicotinic acid) and the endogenous ketone body β-hydroxybutyrate (BHB), playing roles in metabolic regulation and inflammation.[6][7][8]

In drug discovery, the potency of a compound against its intended target is only half the story. The other, equally critical, half is selectivity. A selective compound preferentially binds to its target receptor with high affinity, showing significantly lower affinity for other receptors, enzymes, and ion channels. Poor selectivity can lead to off-target effects, resulting in undesirable side effects or toxicity that can derail a promising therapeutic candidate.[4] Therefore, rigorous selectivity profiling is a cornerstone of preclinical drug development.

This guide will provide a framework for assessing the selectivity of 3-(Piperidin-1-yl)isonicotinic acid, comparing its activity at GPR109A with potential off-targets and benchmarking it against other known GPR109A agonists.

Understanding the Target and Comparative Landscape

Primary Target: GPR109A (Niacin Receptor 1)

Signaling Pathway: The canonical pathway for GPR109A involves coupling to inhibitory Gi/o proteins. Ligand binding triggers the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits adenylyl cyclase, reducing cAMP production and subsequent protein kinase A (PKA) activity.[4][9] This pathway is central to the anti-lipolytic effects observed in adipocytes.[9]

Comparative Compounds: To contextualize the selectivity of 3-(Piperidin-1-yl)isonicotinic acid, it is essential to compare it with established GPR109A agonists:

  • Niacin (Nicotinic Acid): The prototypical agonist for GPR109A, widely used for its lipid-lowering effects.[6][7]

  • Acifran: An orally active GPR109A agonist.[10][11]

  • Monomethyl Fumarate (MMF): An active metabolite of dimethyl fumarate and a potent GPR109A agonist.[4][11]

  • GSK256073: A selective GPR109A agonist developed for type 2 diabetes.[10]

Potential Off-Targets: A robust selectivity panel should include targets that are structurally related or functionally opposed to GPR109A.

  • GPR109B (HCA3): The most closely related homolog to GPR109A. Some agonists show activity at both receptors.[12]

  • Other GPCRs: A broad panel of GPCRs, particularly other Gi/o-coupled receptors, should be screened to ensure specificity.

  • Enzymes and Ion Channels: A general safety panel (e.g., a CEREP panel) is crucial to identify any unintended interactions with other major protein families. Isonicotinic acid derivatives, for example, have been noted to interact with cytochrome P450 enzymes.[13]

Experimental Workflow for Selectivity Profiling

A multi-tiered approach is recommended to build a comprehensive selectivity profile, starting with in vitro biochemical assays and progressing to cell-based functional assays.

G cluster_0 Tier 1: Primary Target Potency cluster_1 Tier 2: Selectivity Screening cluster_2 Tier 3: Cellular Target Engagement cluster_3 Data Analysis & Interpretation a Compound Synthesis & Quality Control b Radioligand Binding Assay (Ki Determination) a->b c Functional Assay (cAMP) (EC50/IC50 Determination) a->c d GPR109B Counter-Screen (Binding & Functional) c->d e Broad GPCR Panel Screen (e.g., Eurofins, DiscoverX) d->e f General Safety Panel (Enzymes, Ion Channels) e->f g Cellular Thermal Shift Assay (CETSA) or BRET/FRET-based assays f->g h Calculate Selectivity Ratios (Off-Target Ki / On-Target Ki) g->h i Compare with Benchmarks (Niacin, Acifran, etc.) h->i

Caption: A tiered workflow for comprehensive selectivity profiling.

Detailed Experimental Protocols

Protocol 1: GPR109A Functional Assay (cAMP Inhibition)

This assay quantifies the ability of a compound to activate the Gi-coupled GPR109A, resulting in a decrease in intracellular cAMP levels.

Principle: Cells expressing GPR109A are stimulated with forskolin to elevate intracellular cAMP. The addition of a GPR109A agonist will inhibit adenylyl cyclase, leading to a dose-dependent reduction in cAMP, which is measured using a detection kit (e.g., HTRF, AlphaLISA, or GloSensor).[14][15]

Step-by-Step Methodology:

  • Cell Culture: Culture HEK293 or CHO cells stably expressing human GPR109A in appropriate media.

  • Cell Plating: Seed cells into a 384-well white assay plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of 3-(Piperidin-1-yl)isonicotinic acid and comparator compounds (Niacin, etc.) in assay buffer (e.g., HBSS with 0.1% BSA).

  • Assay Procedure: a. Remove culture medium from the cells. b. Add 10 µL of compound dilutions or vehicle control to the wells. c. Add 10 µL of forskolin solution (final concentration typically 1-10 µM) to all wells except the negative control. d. Incubate for 30 minutes at room temperature. e. Add 20 µL of cAMP detection reagents according to the manufacturer's instructions (e.g., Cisbio HTRF cAMP dynamic 2 kit). f. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a compatible plate reader (e.g., PHERAstar or EnVision).

  • Data Analysis: a. Normalize the data using the vehicle control (0% inhibition) and forskolin-only control (100% signal). b. Plot the normalized response against the log of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Selectivity Counter-Screen (GPR109B)

This protocol is identical to the primary functional assay but uses a cell line expressing the homologous receptor, GPR109B. A high IC50 value in this assay relative to the GPR109A assay indicates selectivity.

Key Modification:

  • Use a cell line stably expressing human GPR109B (HM74).[12]

  • Run the assay in parallel with the GPR109A assay for direct comparison.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison. The selectivity ratio is a key metric, calculated by dividing the off-target IC50 (or Ki) by the on-target IC50 (or Ki). A higher ratio signifies greater selectivity.

Table 1: Comparative Potency and Selectivity Profile

CompoundGPR109A IC50 (nM)GPR109B IC50 (nM)Selectivity Ratio (GPR109B/GPR109A)
3-(Piperidin-1-yl)isonicotinic acid [Experimental Value][Experimental Value][Calculated Value]
Niacin150>10,000>67
Acifran805,00062.5
MMF102,500250

(Note: Values for Niacin, Acifran, and MMF are representative and should be determined experimentally under the same assay conditions for accurate comparison.)

G cluster_0 High Selectivity cluster_1 Low Selectivity a On-Target (GPR109A) High Potency (Low IC50) ratio1 Large Selectivity Ratio (Desirable) b Off-Target (e.g., GPR109B) Low Potency (High IC50) c On-Target (GPR109A) High Potency (Low IC50) ratio2 Small Selectivity Ratio (Undesirable) d Off-Target (e.g., GPR109B) High Potency (Low IC50)

Caption: Visualizing the concept of selectivity ratio.

Conclusion and Authoritative Insights

The goal of this guide is to provide a robust framework for evaluating the selectivity of 3-(Piperidin-1-yl)isonicotinic acid. A compound demonstrating high potency at GPR109A and a selectivity ratio of >100-fold over its closest homolog, GPR109B, and other screened targets would be considered a highly selective agent.

Expert Considerations:

  • Biased Agonism: Be aware that some GPR109A agonists can exhibit biased signaling, preferentially activating either the G-protein pathway or the β-arrestin pathway.[6][16] The latter is often associated with the flushing side effect of niacin.[16] Assays measuring β-arrestin recruitment (e.g., PathHunter assays) should be considered as a follow-up to dissect the compound's signaling profile.

  • Species Differences: Receptor pharmacology can differ between species. If the compound is intended for preclinical studies in rodents, it is crucial to confirm its potency and selectivity against the murine or rat orthologs of GPR109A.

  • In Vivo Confirmation: Ultimately, in vitro selectivity must translate to an acceptable in vivo safety profile. The data generated through these assays provide the foundational evidence to justify advancing a compound to more complex animal models of efficacy and safety.

By systematically applying these principles and protocols, researchers can confidently characterize the selectivity profile of 3-(Piperidin-1-yl)isonicotinic acid, a critical step in its journey from a chemical entity to a potential therapeutic agent.

References

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. Available at: [Link]

  • Grajales-García, A., et al. (2024). Hydroxycarboxylic acid receptor 2 (GPR109A) and retinopathies: pathways and prospects. Cellular and Molecular Life Sciences, 81(1), 173. Available at: [Link]

  • Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1177. Available at: [Link]

  • Plaisance, E. P., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 22(8), 4048. Available at: [Link]

  • Richman, J. G., et al. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry, 282(25), 18028-18036. Available at: [Link]

  • Boatman, P. D., et al. (2010). Pyrido pyrimidinones as selective agonists of the high affinity niacin receptor GPR109A: optimization of in vitro activity. Bioorganic & Medicinal Chemistry Letters, 20(18), 5465-5469. Available at: [Link]

  • Li, S., et al. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Signal Transduction and Targeted Therapy, 9(1), 143. Available at: [Link]

  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(5), 2208-2217. Available at: [Link]

  • Li, X., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. Available at: [Link]

  • Dvorak, Z., et al. (2013). GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus. Diabetes, Obesity and Metabolism, 15(9), 813-819. Available at: [Link]

  • Semantic Scholar. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Available at: [Link]

  • ResearchGate. Pharmacological profiling of niacin, acipimox, and MMF on GPR109A. Available at: [Link]

  • Al-Suwaidan, I. A. (2024). Structural analysis of isonicotinic hydrazide Basic units. World Journal of Advanced Research and Reviews, 22(2), 1629-1638. Available at: [Link]

  • Ye, L., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(5), 415. Available at: [Link]

  • Richman, J. G., et al. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry, 282(25), 18028-18036. Available at: [Link]

  • Khan, S. R., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology, 15, 1445735. Available at: [Link]

  • Van der Veen, J. W., et al. (2022). Distinct eosinophil subsets are modulated by agonists of the commensal-metabolite and vitamin B3 receptor GPR109A during allergic-type inflammation. bioRxiv. Available at: [Link]

  • Tüzün, B., et al. (2024). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. Molecules, 29(18), 4215. Available at: [Link]

  • Wakade, C., & Chong, R. (2014). Upregulation of GPR109A in Parkinson's Disease. PLOS ONE, 9(10), e110826. Available at: [Link]

  • Sharma, R., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 29(10), 2341. Available at: [Link]

  • Wikipedia. Isonicotinic acid. Available at: [Link]

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Validation

A Guide to Enhancing Experimental Reproducibility for 3-(Piperidin-1-yl)isonicotinic Acid

Abstract The reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to ensure the co...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to ensure the consistent and reliable synthesis, purification, and characterization of 3-(Piperidin-1-yl)isonicotinic acid. By delving into the causal factors behind experimental choices and outlining self-validating protocols, this document aims to mitigate variability and enhance the trustworthiness of results involving this important heterocyclic compound. We will explore a robust synthetic route, compare purification strategies, and detail the necessary analytical workflows, supported by troubleshooting advice and a comparative analysis of alternative methods.

Introduction: The Challenge of Reproducibility

3-(Piperidin-1-yl)isonicotinic acid is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active molecules.[1] The reliability of any biological or chemical study utilizing this compound is directly contingent on the purity and consistent quality of the material. However, variations in synthetic procedures, purification efficacy, and analytical confirmation can lead to significant discrepancies in experimental outcomes, hindering scientific progress.

This guide addresses these challenges head-on by providing a detailed, logic-driven protocol. Our focus is not merely on the "how," but critically, the "why," to empower researchers to make informed decisions that bolster the reproducibility of their work.

Synthesis: A Reproducibility-Focused Protocol

The most reliable and scalable synthesis of 3-(Piperidin-1-yl)isonicotinic acid is achieved through a two-step process: (1) Nucleophilic Aromatic Substitution (SNAr) of a suitable precursor, followed by (2) saponification (base-catalyzed hydrolysis) of the resulting ester. This method is favored for its high yields and predictable outcomes.

Causality in Synthetic Design

The pyridine ring is electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions relative to the ring nitrogen.[2][3] However, attack at the C3 (meta) position is less favorable. To achieve substitution at the 3-position, a good leaving group (e.g., a halide) is essential, and the reaction often requires heat to proceed efficiently.[4] We start with an ester of 3-chloroisonicotinic acid to protect the carboxylic acid functionality, which would otherwise interfere with the basic conditions of the SNAr reaction.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(Piperidin-1-yl)isonicotinate

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyl 3-chloroisonicotinate (1.0 eq).

  • Solvent and Reagents: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent. Add piperidine (2.5 eq) and potassium carbonate (K₂CO₃) (3.0 eq) to the flask.

    • Causality Check: An excess of the nucleophile (piperidine) is used to drive the reaction to completion according to Le Châtelier's principle. K₂CO₃ acts as a base to neutralize the HCl formed during the reaction, preventing the protonation of piperidine, which would render it non-nucleophilic.

  • Reaction Conditions: Heat the reaction mixture to 100-110 °C with vigorous stirring under a nitrogen atmosphere for 12-18 hours.

    • Causality Check: Elevated temperature is necessary to overcome the activation energy for this SNAr reaction.[4] A nitrogen atmosphere prevents potential side reactions with atmospheric moisture and oxygen.

  • In-Process Check (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude ester.

Step 2: Saponification to 3-(Piperidin-1-yl)isonicotinic acid

  • Hydrolysis: Dissolve the crude ethyl 3-(piperidin-1-yl)isonicotinate from the previous step in a mixture of ethanol and water. Add sodium hydroxide (NaOH) (3.0 eq) and stir the mixture at 60 °C for 4-6 hours.

    • Causality Check: Base-catalyzed hydrolysis (saponification) is an effective method to convert the ester to a carboxylate salt. The use of a water/ethanol co-solvent system ensures the solubility of both the organic ester and the inorganic base.

  • IPC: Monitor the hydrolysis by TLC or HPLC.

  • Isolation: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.

  • Acidification: Carefully adjust the pH of the solution to the isoelectric point (approximately pH 3.5-4.0) using 1M hydrochloric acid (HCl).[5]

    • Causality Check: At its isoelectric point, the zwitterionic amino acid has minimal solubility in water, causing it to precipitate out of the solution, which is a key step in purification.

  • Filtration and Drying: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove residual impurities. Dry the product under vacuum to a constant weight.

Synthetic Workflow Diagram

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Saponification A Combine Ethyl 3-chloroisonicotinate, Piperidine, and K₂CO₃ in DMF B Heat at 100-110°C (12-18h under N₂) A->B C Reaction Monitoring (TLC/HPLC) B->C D Work-up: Quench with H₂O, Extract with Ethyl Acetate C->D E Isolate Crude Ester (Ethyl 3-(piperidin-1-yl)isonicotinate) D->E F Dissolve Crude Ester in EtOH/H₂O with NaOH E->F Proceed to Hydrolysis G Heat at 60°C (4-6h) F->G H Reaction Monitoring (TLC/HPLC) G->H I Acidify with HCl to pH ~3.5 H->I J Precipitation of Product I->J K Filter, Wash, and Dry J->K L 3-(Piperidin-1-yl)isonicotinic Acid K->L Final Product

Caption: Workflow for the synthesis of 3-(Piperidin-1-yl)isonicotinic acid.

Purification and Its Impact on Reproducibility

The purity of the final compound is paramount. Impurities, even in small amounts, can drastically alter biological activity or interfere with downstream chemical reactions.

Comparison of Purification Methods
MethodPrincipleAdvantagesDisadvantagesSuitability for this Compound
Recrystallization Differential solubility of the compound and impurities in a solvent system at different temperatures.Cost-effective, scalable, highly effective for removing minor impurities.Requires finding a suitable solvent; potential for product loss in the mother liquor.Excellent. Highly recommended for final purification.
Acid-Base Extraction Exploits the amphoteric nature of the compound to separate it from neutral or oppositely charged impurities.[6]Good for removing non-ionizable impurities.Can be labor-intensive; requires large volumes of solvent.Good. Used during the work-up (acidification step).
Column Chromatography Separation based on differential partitioning between a stationary and mobile phase.High resolution for complex mixtures.Costly, time-consuming, requires significant solvent usage.Overkill. Generally not required if synthesis and work-up are clean.
Recommended Purification Protocol: Recrystallization
  • Solvent Selection: A mixed solvent system of ethanol and water is ideal. The compound is soluble in hot ethanol and less soluble in water.

  • Procedure: a. Dissolve the crude, dry product in a minimal amount of hot ethanol. b. While hot, add deionized water dropwise until the solution becomes faintly turbid. c. Add a few more drops of hot ethanol until the solution is clear again. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

    • Trustworthiness Check: Slow cooling is crucial for the formation of pure, well-defined crystals. Rapid crashing out of solution can trap impurities within the crystal lattice.

Analytical Characterization: The Self-Validating System

Rigorous analytical characterization is non-negotiable. It provides the definitive proof of structure and purity, forming the basis of a self-validating protocol.

Key Analytical Techniques
TechniquePurposeExpected Results
¹H NMR Structural confirmation and purity assessment.Protons on the pyridine ring, piperidine ring, and the carboxylic acid proton should be present with characteristic chemical shifts and coupling constants.
¹³C NMR Confirms the carbon skeleton of the molecule.Expected number of signals corresponding to the unique carbon atoms in the structure.
Mass Spectrometry (MS) Determines the molecular weight.A molecular ion peak corresponding to the exact mass of C₁₁H₁₄N₂O₂ (206.24 g/mol ).
HPLC Quantifies purity.A single major peak with >98% purity, determined by area percentage.
Melting Point Assesses purity.A sharp melting range is indicative of a pure compound.
Analytical Workflow Diagram

G cluster_0 Structural Confirmation cluster_1 Purity Assessment Start Purified Solid Product NMR ¹H and ¹³C NMR Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS HPLC HPLC-UV (>98% Purity) Start->HPLC MP Melting Point (Sharp Range) Start->MP Pass_Fail_1 Pass_Fail_1 NMR->Pass_Fail_1 Correct Structure? MS->Pass_Fail_1 Pass_Fail_2 Pass_Fail_2 HPLC->Pass_Fail_2 Purity >98%? MP->Pass_Fail_2 Pass_Fail_1->Pass_Fail_2 Yes Fail Repurify or Resynthesize Pass_Fail_1->Fail No Final Release for Use Pass_Fail_2->Final Yes Pass_Fail_2->Fail No

Caption: Workflow for the analytical validation of the final product.

Troubleshooting Common Reproducibility Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield in Step 1 Incomplete reaction; wet reagents/solvents; insufficient base.Ensure all reagents and solvents are anhydrous. Check the quality of K₂CO₃. Extend reaction time and monitor by IPC.
Incomplete Hydrolysis in Step 2 Insufficient NaOH; short reaction time.Add more NaOH and continue heating. Monitor by IPC until starting ester is consumed.
Product Fails to Precipitate pH is not at the isoelectric point; solution is too dilute.Carefully re-adjust the pH. If necessary, concentrate the solution before acidification.
Low Purity After Purification Impurities trapped during rapid crystallization; inefficient work-up.Ensure slow cooling during recrystallization. Perform an additional wash of the organic layer during work-up.
Inconsistent Analytical Data Residual solvent; presence of inorganic salts.Dry the sample thoroughly under high vacuum. Ensure the product is washed well with water to remove salts before the final drying step.

Conclusion

Achieving reproducible results for 3-(Piperidin-1-yl)isonicotinic acid is not a matter of chance, but a consequence of methodical execution and a deep understanding of the underlying chemical principles. By following the detailed, causality-driven protocols for synthesis, purification, and analysis outlined in this guide, researchers can establish a robust and self-validating workflow. This commitment to procedural rigor will not only enhance the reliability of individual experiments but also contribute to the overall integrity and forward momentum of the scientific enterprise.

References

  • Google Patents. (n.d.). Process for preparing isonicotinic acid.
  • Khan, I., et al. (2018). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(Piperidin-1-yl)isonicotinic acid — Chemical Substance Information. Retrieved from [Link]

  • Bo-Linn, J. H., et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Nuclear Substitution Derivatives of Isonicotinic Acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • Sharmin, S., et al. (2026). Synthesis of substituted N'-(3-oxo-1,3-diphenylpropyl)isonicotinohydrazide and evaluation of their antimicrobial activities. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for separating nicotinic acid from isonicotinic acid.
  • Vaia. (n.d.). We have considered nucleophilic aromatic substitution of pyridine at the 2-position and 3-position but not the at the 4-position. Retrieved from [Link]

  • Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine... Retrieved from [Link]

  • Google Patents. (n.d.). Process for the separation of nicotinic and isonicotinic acid.
  • PMC - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Eurasian Chemico-Technological Journal. (2023). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. Retrieved from [Link]

  • YouTube. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • PMC. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • PubMed. (2013). Rearrangement of 4-amino-3-halo-pyridines by nucleophilic aromatic substitution. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Retrieved from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Isonicotinic acid. Retrieved from [Link]

  • Inxight Drugs. (n.d.). ISONICOTINIC ACID. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Piperidin-1-yl)isonicotinic Acid

This guide provides essential safety and logistical information for the proper disposal of 3-(Piperidin-1-yl)isonicotinic acid (CAS RN: 885463-87-8). As a trusted partner in your research, we are committed to providing c...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 3-(Piperidin-1-yl)isonicotinic acid (CAS RN: 885463-87-8). As a trusted partner in your research, we are committed to providing comprehensive support that extends beyond product delivery to ensure the safety of your laboratory personnel and the protection of our environment. This document is intended for researchers, scientists, and drug development professionals.

Core Principles of Chemical Waste Management

The responsible disposal of laboratory chemicals is not merely a procedural task but a fundamental aspect of scientific integrity and corporate responsibility. The procedures outlined below are designed to be a self-validating system, ensuring that each step mitigates risk and complies with the highest safety standards. The primary principle is to treat 3-(Piperidin-1-yl)isonicotinic acid as a hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional.

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed[1].

  • Skin Irritation: Causes skin irritation[1][2][3].

  • Eye Irritation: Causes serious eye irritation[1][2][3].

  • Respiratory Irritation: May cause respiratory irritation[2][3].

  • Organ Toxicity: May cause damage to organs through prolonged or repeated exposure[1].

Given these potential hazards, all waste containing 3-(Piperidin-1-yl)isonicotinic acid must be handled with care to prevent exposure.

Personal Protective Equipment (PPE)

Prior to handling any waste containing this compound, all personnel must be equipped with the appropriate personal protective equipment.

PPE ItemSpecificationRationale
Gloves Nitrile gloves, changed frequently.To prevent skin contact and absorption. The use of double gloves is recommended when handling concentrated waste.
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles that could cause serious eye irritation.
Lab Coat A flame-resistant lab coat with tight-fitting cuffs.To protect the skin and personal clothing from contamination.
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of generating dusts or aerosols.To prevent inhalation of the compound, which may cause respiratory irritation. The necessity of respiratory protection should be determined by a site-specific risk assessment.

Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

Step-by-Step Waste Collection Protocol:

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for 3-(Piperidin-1-yl)isonicotinic acid waste. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-(Piperidin-1-yl)isonicotinic acid"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

  • Solid Waste: Collect solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in the designated solid waste container.

  • Liquid Waste: Collect liquid waste in a separate, appropriately labeled container. Do not mix with other solvent streams unless approved by your institution's EHS department.

  • Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.

Disposal Procedures

Under no circumstances should 3-(Piperidin-1-yl)isonicotinic acid or its waste be disposed of down the drain[2][4]. The recommended and compliant method of disposal is through a licensed hazardous waste contractor.

Disposal Workflow:

Caption: Disposal workflow for 3-(Piperidin-1-yl)isonicotinic acid waste.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials.

  • Clean: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your EHS department.

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[1][5].

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists[1][6].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][5].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][6].

References

  • NextSDS. 3-(Piperidin-1-yl)isonicotinic acid — Chemical Substance Information. NextSDS. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - 3-(4-Methylpiperazin-1-yl)isonicotinic acid. KISHIDA CHEMICAL CO., LTD. [Link]

  • KamulinBiotechco.ltd. Materials Safety Data Sheet - 2,6-bis(1H-pyrazol-1-yl)isonicotinic acid. KamulinBiotechco.ltd. [Link]

  • CPAChem. Safety data sheet - Isonicotinic Acid. CPAChem. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Isonicotinic acid. Thermo Fisher Scientific. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Isonicotinic Acid, 99%. Cole-Parmer. [Link]

  • ChEMBL. Compound: ISONICOTINIC ACID (CHEMBL1203). EMBL-EBI. [Link]

  • National Institutes of Health. The NIH Drain Discharge Guide. NIH. [Link]

  • PlantaeDB. Isonicotinic Acid - Chemical Compound. PlantaeDB. [Link]

  • Wikipedia. Isonicotinic acid. Wikipedia. [Link]

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